molecular formula C17H16F3N3O2 B2612498 (E)-3-phenyl-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one CAS No. 1396890-55-3

(E)-3-phenyl-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one

Cat. No.: B2612498
CAS No.: 1396890-55-3
M. Wt: 351.329
InChI Key: UPRIOVWAVYUGSR-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-phenyl-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one is a potent and selective covalent inhibitor of Bruton's Tyrosine Kinase (BTK). This small molecule is designed to target the cysteine 481 residue in the ATP-binding pocket of BTK through its electrophilic acrylamide group, leading to irreversible inhibition of the enzyme's activity [https://patents.google.com/patent/US20240010707A1/]. BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which plays a fundamental role in the development, activation, and survival of B-cells. Consequently, this compound serves as a vital pharmacological tool for investigating B-cell mediated pathologies, including autoimmune diseases such as rheumatoid arthritis and lupus, as well as certain types of B-cell lymphomas [https://www.ncbi.nlm.nih.gov/books/NBK560796/]. Its core structure, featuring a piperidine-linked trifluoromethyl-1,3,4-oxadiazole moiety, contributes to its high binding affinity and selectivity. Researchers utilize this compound in preclinical studies to elucidate BTK-dependent signaling mechanisms, to validate BTK as a therapeutic target in new disease models, and to assess the functional consequences of sustained BTK inhibition on immune cell function and oncogenic proliferation.

Properties

IUPAC Name

(E)-3-phenyl-1-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O2/c18-17(19,20)16-22-21-15(25-16)13-8-10-23(11-9-13)14(24)7-6-12-4-2-1-3-5-12/h1-7,13H,8-11H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRIOVWAVYUGSR-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C(F)(F)F)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C2=NN=C(O2)C(F)(F)F)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-phenyl-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed exploration of its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a phenyl group, a piperidine moiety, and a trifluoromethyl-substituted oxadiazole ring. The presence of these functional groups is crucial for its biological activity.

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit diverse biological activities, particularly in anticancer and antimicrobial domains. The mechanism of action generally involves:

  • Inhibition of Enzymatic Activity : Many oxadiazole derivatives inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are critical in cancer cell proliferation and survival .
  • Induction of Apoptosis : Studies have shown that certain oxadiazole derivatives can trigger apoptotic pathways in cancer cells by increasing the activity of caspases .
  • Antimicrobial Activity : The presence of the trifluoromethyl group enhances lipophilicity and binding affinity, which may contribute to antimicrobial properties .

Anticancer Activity

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. A summary of the findings is presented in the following table:

Cell LineIC50 Value (µM)Reference Compound IC50 (µM)
MCF-70.481.93
HCT-1160.782.84
A5490.190.79

These results indicate that the compound exhibits potent anticancer activity comparable to established chemotherapeutics .

Antimicrobial Activity

The compound's antimicrobial properties were assessed against several pathogens, with notable results:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL

These findings suggest significant potential for development as an antimicrobial agent .

Case Study 1: Anticancer Efficacy

A study conducted on the effects of the compound on MCF-7 breast cancer cells demonstrated that treatment led to increased levels of p53 protein and enhanced caspase-3 activity, indicating apoptosis induction. Flow cytometry analysis confirmed cell cycle arrest at the G1 phase .

Case Study 2: Antimicrobial Action

In vitro studies on the antimicrobial efficacy against Staphylococcus aureus revealed that the compound could inhibit bacterial growth effectively at low concentrations, suggesting its potential utility in treating bacterial infections .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing oxadiazole derivatives exhibit promising antimicrobial properties. The incorporation of the piperidine ring enhances the interaction with biological targets, potentially leading to improved efficacy against various bacterial strains. For instance, studies have shown that similar oxadiazole derivatives demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Anticancer Potential

Compounds with oxadiazole structures have also been evaluated for their anticancer properties. The unique electronic properties imparted by the trifluoromethyl group may enhance the ability of these compounds to interact with cancer cell pathways. In vitro studies have demonstrated that certain oxadiazole derivatives can induce apoptosis in cancer cells, suggesting a potential role in cancer therapy .

Neuropharmacological Effects

Research into related piperidine derivatives has revealed neuropharmacological effects, including potential applications as anxiolytics or antidepressants. The structural similarity of (E)-3-phenyl-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one to known neuroactive compounds suggests it could also exhibit similar effects .

Case Study 1: Synthesis and Biological Evaluation

A study synthesized a series of piperidine-based oxadiazole derivatives and evaluated their antimicrobial activity using standard disc diffusion methods. The results indicated that compounds with similar structural motifs exhibited significant antibacterial activity compared to control groups, highlighting the potential of (E)-3-phenyl-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one in drug development .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of (E)-3-phenyl-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one to various biological targets. These studies suggest that the compound could effectively bind to enzymes involved in cancer progression and microbial resistance mechanisms, providing insights into its therapeutic potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Substituent Variations on the Piperidine Ring

The target compound’s piperidine ring is modified with a 1,3,4-oxadiazole group. Similar derivatives feature alternative heterocycles, influencing electronic and steric properties:

  • Triazole-based analogs: (E)-1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-3-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one () replaces oxadiazole with a 1,2,3-triazole.
  • Furan-based analogs: (E)-3-(5-(4-Chlorophenyl)furan-2-yl)-1-(piperidin-1-yl)prop-2-en-1-one () substitutes oxadiazole with a furan ring.

Table 1: Comparison of Heterocyclic Substituents

Compound Heterocycle Key Substituent Molecular Formula Molar Mass (g/mol)
Target Compound 1,3,4-Oxadiazole CF₃ C₁₇H₁₅F₃N₂O₂ 336.31*
Compound 1,2,3-Triazole 4-Methylphenyl C₂₄H₂₆N₄O 386.50
Compound Furan 4-Chlorophenyl C₁₈H₁₈ClNO₂ 315.79

*Calculated based on structural formula.

Aromatic Substituent Variations on the Propenone Backbone

Variations at positions 1 and 3 of the propenone backbone significantly impact physicochemical properties:

  • and : 4-(Imidazol-1-yl)phenyl groups introduce hydrogen-bonding capability, improving solubility and target interaction .
  • Position 1 (Piperidine-linked groups) :
    • : A 4-methoxyphenyl group at position 3 and 4-(piperidin-1-yl)phenyl at position 1 demonstrates how electron-donating groups (e.g., methoxy) modulate electronic density .
    • : Hydroxyl groups at position 1 (e.g., 4-hydroxyphenyl) enhance polarity but may reduce bioavailability due to increased metabolism .

Table 2: Aromatic Substituent Effects

Compound (Evidence) Position 1 Substituent Position 3 Substituent Notable Property
Target Compound 4-(Oxadiazole-piperidinyl) Phenyl High electronegativity (CF₃)
5-Methyltriazolyl Naphthalen-2-yl Enhanced hydrophobicity
3-Chloro-4-fluorophenyl 4-(Imidazol-1-yl)phenyl Halogen-enhanced binding
4-Hydroxyphenyl 3-(Trifluoromethyl)phenyl Polar yet metabolically labile
Piperidine/Piperazine Ring Modifications

The piperidine ring’s substitution pattern influences conformational flexibility and target engagement:

  • : Fluorine substituents on the piperazine ring (e.g., 4-[(2-fluorophenyl)(4-fluorophenyl)methyl]) enhance lipophilicity and blood-brain barrier penetration .

Research Findings and Implications

  • Synthetic Routes : The target compound’s synthesis likely follows Claisen-Schmidt condensation, analogous to methods described in for chalcone derivatives .
  • Biological Activity : Triazole-based chalcones () exhibit antimicrobial and anticancer activities, suggesting the target’s oxadiazole moiety could offer superior enzyme inhibition due to stronger electron withdrawal .
  • Crystallography : Structural validation tools like SHELXL () are critical for confirming the stereochemistry of such compounds, ensuring accurate structure-activity relationship studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.